Cas no 367908-48-3 ((2Z)-3-(4-ethoxyphenyl)carbamoyl-3-methylprop-2-enoic acid)

(2Z)-3-(4-ethoxyphenyl)carbamoyl-3-methylprop-2-enoic acid is a specialized organic compound featuring a carbamoyl-substituted prop-2-enoic acid backbone with an ethoxyphenyl moiety. Its Z-configuration around the double bond and the presence of both carbamoyl and carboxylic acid functional groups make it a versatile intermediate in synthetic organic chemistry, particularly for the development of pharmaceuticals and agrochemicals. The ethoxy group enhances solubility in organic solvents, while the methyl substitution stabilizes the structure. This compound is valued for its potential as a building block in the synthesis of bioactive molecules, offering precise reactivity for amide bond formation and further derivatization. Its well-defined stereochemistry ensures consistent performance in targeted applications.
(2Z)-3-(4-ethoxyphenyl)carbamoyl-3-methylprop-2-enoic acid structure
367908-48-3 structure
Product Name:(2Z)-3-(4-ethoxyphenyl)carbamoyl-3-methylprop-2-enoic acid
CAS No:367908-48-3
MF:C13H15NO4
MW:249.262503862381
CID:6220050
PubChem ID:2238967
Update Time:2025-05-19

(2Z)-3-(4-ethoxyphenyl)carbamoyl-3-methylprop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • (2Z)-3-(4-ethoxyphenyl)carbamoyl-3-methylprop-2-enoic acid
    • 367908-48-3
    • (Z)-4-((4-ethoxyphenyl)amino)-3-methyl-4-oxobut-2-enoic acid
    • F1065-0791
    • (Z)-4-(4-ethoxyanilino)-3-methyl-4-oxobut-2-enoic acid
    • (2Z)-4-((4-ethoxyphenyl)amino)-3-methyl-4-oxobut-2-enoic acid
    • AKOS002258342
    • Inchi: 1S/C13H15NO4/c1-3-18-11-6-4-10(5-7-11)14-13(17)9(2)8-12(15)16/h4-8H,3H2,1-2H3,(H,14,17)(H,15,16)/b9-8-
    • InChI Key: XKFPOICHSTXLIF-HJWRWDBZSA-N
    • SMILES: O(CC)C1C=CC(=CC=1)NC(/C(=C\C(=O)O)/C)=O

Computed Properties

  • Exact Mass: 249.10010796g/mol
  • Monoisotopic Mass: 249.10010796g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 75.6Ų

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1065-0791-2μmol
(2Z)-3-[(4-ethoxyphenyl)carbamoyl]-3-methylprop-2-enoic acid
367908-48-3 90%+
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F1065-0791-2mg
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Life Chemicals
F1065-0791-5mg
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(2Z)-3-(4-ethoxyphenyl)carbamoyl-3-methylprop-2-enoic acid Related Literature

Additional information on (2Z)-3-(4-ethoxyphenyl)carbamoyl-3-methylprop-2-enoic acid

(2Z)-3-(4-Ethoxyphenyl)carbamoyl-3-methylprop-2-enoic Acid: A Comprehensive Overview

The compound with CAS No 367908-48-3, known as (2Z)-3-(4-ethoxyphenyl)carbamoyl-3-methylprop-2-enoic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure and potential applications in drug development and materials science.

Structure and Properties

The molecular structure of (2Z)-3-(4-ethoxyphenyl)carbamoyl-3-methylprop-2-enoic acid is characterized by a conjugated enone system, which plays a crucial role in its electronic properties and reactivity. The presence of the 4-ethoxyphenyl group introduces steric and electronic effects that influence the molecule's stability and functionality. Recent studies have highlighted the importance of this group in modulating the compound's solubility and bioavailability, making it a promising candidate for drug delivery systems.

Synthesis and Characterization

The synthesis of (2Z)-3-(4-ethoxyphenyl)carbamoyl-3-methylprop-2-enoic acid involves a multi-step process that typically begins with the preparation of the corresponding phenol derivative. Advanced techniques such as Suzuki coupling and Stille coupling have been employed to achieve high yields and purity. The characterization of this compound has been carried out using state-of-the-art spectroscopic methods, including NMR, IR, and UV-vis spectroscopy, which have provided insights into its molecular geometry and electronic transitions.

Applications in Drug Development

Recent research has demonstrated the potential of (2Z)-3-(4-ethoxyphenyl)carbamoyl-3-methylprop-2-enoic acid as a lead compound in the development of novel therapeutic agents. Its ability to modulate key biological pathways, such as those involved in inflammation and oxidative stress, has made it a target for anti-inflammatory and antioxidant drug discovery. Preclinical studies have shown promising results, with the compound exhibiting potent activity against various disease models.

Environmental Impact and Sustainability

In addition to its pharmacological applications, (2Z)-3-(4-ethoxyphenyl)carbamoyl-3-methylprop-2-en

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